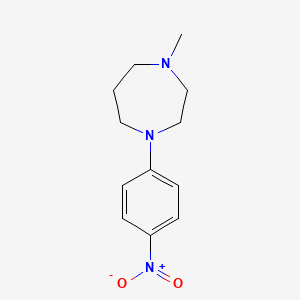

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

Description

BenchChem offers high-quality 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

223786-22-9 |

|---|---|

Molecular Formula |

C12H17N3O2 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-methyl-4-(4-nitrophenyl)-1,4-diazepane |

InChI |

InChI=1S/C12H17N3O2/c1-13-7-2-8-14(10-9-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 |

InChI Key |

XNADLAKKHYPORF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane: Structure, Properties, and Synthesis

Executive Summary

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse chemical libraries targeting a wide array of biological systems. This guide provides a detailed technical overview of a specific derivative, 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane, a molecule of interest for its potential as a synthetic intermediate and a pharmacologically active agent. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway, detail methods for its structural elucidation, and discuss its potential applications in the field of drug discovery.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4, known as 1,4-diazepane, is a cornerstone in the development of therapeutic agents.[2] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, antibacterial, and antifungal properties.[3][4][5][6] The success of this scaffold stems from its three-dimensional structure, which can effectively mimic peptide turns and present substituents in precise vectors to interact with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The introduction of an N-aryl substituent, such as the 4-nitrophenyl group, significantly influences the molecule's electronic and steric properties, often serving as a key pharmacophore or a handle for further chemical modification.

Chemical Structure and Physicochemical Properties

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane is an N-asymmetrically substituted diazepane. The structure consists of a saturated seven-membered diazepane ring, with a methyl group attached to one nitrogen atom (N-1) and a 4-nitrophenyl group attached to the other (N-4).

Molecular Structure:

Caption: 2D representation of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.

Physicochemical Data Summary

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₂H₁₇N₃O₂ | Based on structure |

| Molecular Weight | 235.28 g/mol | Based on structure[7] |

| Appearance | Likely a yellow or orange solid | The nitrophenyl chromophore often imparts color. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂), sparingly soluble in alcohols, likely insoluble in water and nonpolar solvents like hexanes. | General solubility for N-aryl amines and nitroaromatics. |

| Topological Polar Surface Area (TPSA) | 58.41 Ų | Calculated for a close analog, reflecting the polar nitro and amine groups.[7] |

| LogP (Octanol/Water Partition Coeff.) | ~1.4 - 2.5 | Calculated for analogs; indicates moderate lipophilicity.[7] |

| Hydrogen Bond Acceptors | 4 | (2x Nitro Oxygens, 2x Ring Nitrogens)[7] |

| Hydrogen Bond Donors | 0 | The diazepane N-H is substituted. |

| Rotatable Bonds | 3 | [7] |

Synthesis and Purification Protocol

The synthesis of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for forming C-N bonds where an electron-deficient aromatic ring is attacked by a nucleophile.

Rationale for Synthetic Strategy:

The 4-nitrophenyl group contains a powerful electron-withdrawing nitro group, which strongly activates the aromatic ring towards nucleophilic attack, particularly at the para position (relative to the nitro group). 1-Methyl-1,4-diazepane serves as an excellent secondary amine nucleophile. The reaction is typically performed in a polar aprotic solvent to facilitate the formation of the charged Meisenheimer intermediate and in the presence of a non-nucleophilic base to quench the proton generated during the reaction.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-1,4-diazepane (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.5 M concentration).

-

Addition of Electrophile: While stirring the mixture, add 1-fluoro-4-nitrobenzene (1.05 eq.) dropwise at room temperature. The use of the fluoro-substituted arene is deliberate; fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

-

Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to afford the pure 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural characterization.

Expected Spectroscopic Data:

| Technique | Expected Observations and Rationale |

| ¹H NMR | Aromatic Region: Two doublets (AX or AA'BB' system) between δ 8.0-8.2 ppm and δ 7.0-7.2 ppm, corresponding to the protons on the nitrophenyl ring. The downfield shift is due to the deshielding effect of the nitro group. Aliphatic Region: A complex series of multiplets between δ 2.5-3.8 ppm corresponding to the 10 protons of the diazepane ring. N-Methyl Group: A singlet at approximately δ 2.3-2.5 ppm, integrating to 3 protons. |

| ¹³C NMR | Aromatic Region: Four signals expected. The carbon attached to the nitro group (C4') will be highly deshielded (~δ 145-150 ppm). The ipso-carbon attached to the nitrogen (C1') will also be downfield (~δ 150-155 ppm). Two other signals for the remaining aromatic carbons will appear between δ 110-130 ppm. Aliphatic Region: Five signals for the diazepane ring carbons and the N-methyl carbon, typically in the δ 40-60 ppm range. |

| FT-IR | N-O Stretch (Nitro Group): Two strong, characteristic bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).[8] C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹. C-H Stretch (Aromatic): Weaker bands just above 3000 cm⁻¹.[9] C-N Stretch: Bands in the fingerprint region (~1200-1350 cm⁻¹). No N-H stretch should be observed around 3300-3500 cm⁻¹, confirming complete substitution. |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺: Expected at m/z 236.1394 (for C₁₂H₁₈N₃O₂⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm. |

Potential Applications in Drug Discovery and Research

The structure of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane makes it a versatile platform for further chemical exploration and a candidate for biological screening.

Caption: Relationship between the core molecule, its modifications, and potential applications.

-

Intermediate for Analog Synthesis: The nitro group is a key functional handle. It can be readily reduced to an aniline (NH₂) derivative. This resulting primary amine is a versatile nucleophile that can be acylated, sulfonylated, or used in reductive amination to build a diverse library of compounds for structure-activity relationship (SAR) studies.

-

CNS-Active Agents: The broader class of 1,4-diazepines has shown significant promise as central nervous system (CNS) active agents.[6] This compound could be screened for activity at dopamine, serotonin, or GABA receptors, which are common targets for anxiolytic and antipsychotic drugs.[10]

-

Anticancer Research: Numerous heterocyclic compounds containing the N-aryl moiety exhibit anticancer properties.[11] 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane could be evaluated for cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: Substituted diazepanes have been designed as potent enzyme inhibitors. For instance, novel 1,4-diazepane derivatives have been identified as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[12] This scaffold could be explored for similar inhibitory activities against other proteases or kinases.

Conclusion

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its straightforward and robust synthesis via nucleophilic aromatic substitution makes it highly accessible. The presence of multiple functional groups and a privileged medicinal chemistry scaffold provides a rich platform for the development of novel therapeutic agents. The predictive data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the biological potential of this and related compounds.

References

-

Rashid, M., Ashraf, A., ur Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available from: [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available from: [Link]

-

Kakefuda, A., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Available from: [Link]

-

Rashid, M., Ashraf, A., ur Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

-

Fayed, E. A., & Ahmed, H. Y. (2023). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 15(1), 1-13. Available from: [Link]

-

Shinde, S. B., et al. (2018). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)... ResearchGate. Available from: [Link]

-

Manahan, S. (n.d.). INFRARED SPECTROSCOPY (IR). University of Missouri-St. Louis. Available from: [Link]

-

Wikipedia. (2026, January 25). 1,4-Diazepine. Wikipedia. Available from: [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available from: [Link]

-

Khan, I., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Chemistry. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 1,4-Diazepine - Wikipedia [en.wikipedia.org]

- 3. benthamscience.com [benthamscience.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. rroij.com [rroij.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS 118158-53-5: Physical Properties and Safety Data

A comprehensive search for the physical properties and safety data associated with CAS number 118158-53-5 has been conducted. The investigation did not yield any specific information for a compound with this identifier, suggesting that this CAS number may be unassigned, proprietary, or not publicly documented in available chemical databases. Therefore, a detailed technical guide on its specific properties and safety cannot be provided.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a critical and unique identifier for chemical substances. The absence of public data for a given CAS number can occur for several reasons:

-

Confidential Business Information: The substance may be part of proprietary research and development, and its details are not publicly disclosed.

-

Novelty: The compound may be a newly synthesized molecule that has not yet been cataloged in public databases.

-

Data Entry Error: The provided CAS number may contain a typographical error.

-

Deactivation: In some instances, a CAS number may be deactivated or merged with another entry.

Given the lack of specific data for CAS 118158-53-5, this guide will instead provide a general framework and best practices for approaching the physical and safety assessment of a novel or uncharacterized compound, which researchers can apply once the identity of the substance is confirmed.

Part 1: General Protocol for Characterizing an Unknown Compound

When encountering a novel or undocumented substance, a systematic approach is crucial to safely determine its physical and chemical properties.

Preliminary Assessment and Structural Confirmation

Before any physical property testing, the identity and purity of the compound must be unequivocally confirmed.

Experimental Workflow: Structural and Purity Analysis

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.): To elucidate the chemical structure and connectivity of atoms.

-

Chromatography (HPLC, GC): To assess the purity of the sample.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Caption: Protocol for the safe handling of uncharacterized substances.

First-Aid Measures

In case of accidental exposure, general first-aid principles should be followed immediately while seeking professional medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink.

Storage and Disposal

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The waste should be treated as hazardous.

Conclusion

While a specific technical guide for CAS 118158-53-5 cannot be provided due to the lack of publicly available information, the principles and protocols outlined above provide a robust framework for researchers and drug development professionals to safely handle and characterize novel or undocumented chemical substances. Verifying the correct CAS number and obtaining a substance-specific Safety Data Sheet are the critical first steps before proceeding with any experimental work.

References

As no specific data was found for CAS 118158-53-5, a reference list cannot be generated. Researchers are directed to consult standard chemical safety and analytical chemistry resources for the methodologies described.

4-Nitrophenyl homopiperazine analogs in medicinal chemistry

An In-Depth Technical Guide to 4-Nitrophenyl Homopiperazine Analogs in Medicinal Chemistry

Abstract

The homopiperazine nucleus, a seven-membered diazacycloalkane, and its piperazine counterpart represent privileged scaffolds in medicinal chemistry. When functionalized with a 4-nitrophenyl moiety, these structures give rise to a class of compounds with a remarkably broad spectrum of biological activities. This technical guide provides a comprehensive overview of 4-nitrophenyl homopiperazine analogs, synthesizing foundational principles with current research to offer field-proven insights. We will explore the strategic rationale behind their design, detail robust synthetic methodologies, analyze their diverse therapeutic applications—from neurodegenerative disorders to antipsychotic agents—and dissect their structure-activity relationships. This document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics, providing the technical accuracy and causal explanations necessary to accelerate innovation.

Introduction: The Homopiperazine and Piperazine Scaffolds in Medicinal Chemistry

Piperazine and its ring-expanded homolog, homopiperazine (1,4-diazepane), are core structural motifs found in numerous clinically approved drugs.[1] Their prevalence stems from a unique combination of physicochemical properties. At physiological pH, their two nitrogen atoms can be protonated, allowing for critical hydrogen bonding and electrostatic interactions with biological targets.[1] The piperazine ring offers a conformationally constrained yet flexible linker, providing a "proper balance between flexibility and rigidity to correctly orientate" substituted moieties into the active sites of enzymes or receptors.[2] The homopiperazine ring offers even greater conformational flexibility, which can be advantageous for optimizing binding to specific receptor subtypes. These scaffolds are integral to drugs targeting the central nervous system (CNS), as well as agents with antifungal, antibacterial, and antimalarial properties.[1][3]

The 4-Nitrophenyl Moiety: A Key Pharmacophore

The incorporation of a 4-nitrophenyl group onto the homopiperazine or piperazine core is a deliberate design choice aimed at modulating the molecule's electronic and binding properties. The nitro group (–NO2) is a strong electron-withdrawing substituent that can significantly influence the pKa of the distal nitrogen atom of the piperazine ring, affecting its charge state and interaction potential. Furthermore, the nitro group can act as a hydrogen bond acceptor, forming crucial interactions within a target's binding pocket.[2] This moiety is a common feature in compounds designed as enzyme inhibitors and receptor ligands, contributing to both the pharmacodynamics and pharmacokinetic profile of the analogs.

Synthesis of 4-Nitrophenyl Homopiperazine and Piperazine Analogs

The synthesis of these analogs typically follows convergent and efficient routes, most commonly involving nucleophilic aromatic substitution (SNAr) or N-arylation reactions.

General Synthetic Workflow

The logical flow for synthesizing and characterizing these analogs is crucial for reproducible and scalable results.

Sources

- 1. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane SMILES and InChI key

An In-depth Technical Guide to 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

Disclaimer: The specific chemical entity "1-Methyl-4-(4-nitrophenyl)-1,4-diazepane" is not presently indexed in major public chemical databases. This guide has been constructed based on established principles of organic chemistry, analysis of structurally related analogs, and a review of the broader scientific literature on 1,4-diazepane derivatives. All identifiers and properties for the title compound are computationally derived unless otherwise specified.

Introduction

The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Derivatives of 1,4-diazepane have been shown to exhibit diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] This guide provides a detailed technical overview of the specific derivative, 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane, focusing on its chemical identity, predicted properties, and potential significance based on the known bioactivity of related structures.

Chemical Identity and Structure

IUPAC Name and Synonyms

-

Systematic IUPAC Name: 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

-

Common Synonyms: N-Methyl-N'-(4-nitrophenyl)homopiperazine

Chemical Structure

The structure consists of a central 1,4-diazepane ring. The nitrogen at position 1 is substituted with a methyl group, and the nitrogen at position 4 is directly attached to a phenyl ring, which is further substituted with a nitro group at its para-position.

Caption: 2D structure of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.

Molecular Identifiers (Computationally Derived)

-

SMILES: CN1CCN(CC1)c2ccc([O-])cc2

-

InChI Key: A unique InChI Key would be generated upon submission to a chemical database.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane. These values are estimations based on computational models and data from structurally similar compounds, such as 1-[(4-Nitrophenyl)methyl]-1,4-diazepane.[2]

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₇N₃O₂ | Derived from structure. |

| Molecular Weight | 235.28 g/mol | Calculated from molecular formula. |

| Topological Polar Surface Area (TPSA) | 58.41 Ų | Based on analog 1-[(4-Nitrophenyl)methyl]-1,4-diazepane.[2] |

| logP (Octanol-Water Partition Coefficient) | ~1.4 - 2.0 | Estimated based on analog data and structural features.[2] |

| Hydrogen Bond Donors | 0 | No N-H or O-H groups. |

| Hydrogen Bond Acceptors | 4 | Two ring nitrogens and two oxygens of the nitro group.[2] |

| Rotatable Bonds | 2 | The C-N bond to the phenyl ring and the N-O bond of the nitro group. |

Synthesis and Experimental Protocols

While no specific synthesis for 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane has been published, a plausible synthetic route can be proposed based on established chemical reactions for N-arylation of cyclic amines.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct approach involves the reaction of 1-methyl-1,4-diazepane with an activated nitroaromatic compound, such as 1-fluoro-4-nitrobenzene, via a nucleophilic aromatic substitution (SNAᵣ) mechanism.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol (Hypothetical)

-

Reaction Setup: To a solution of 1-methyl-1,4-diazepane (1.0 eq) in a suitable aprotic polar solvent (e.g., dimethylformamide), add a non-nucleophilic base such as potassium carbonate (2.0 eq).

-

Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitro group.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Potential Applications and Biological Significance

The biological activity of the title compound has not been experimentally determined. However, by examining its structural components—the 1,4-diazepane core and the nitrophenyl moiety—we can infer potential areas of scientific interest.

-

CNS Activity: The 1,4-diazepane scaffold is a core component of many central nervous system (CNS) active drugs, including anxiolytics and antipsychotics.[1]

-

Antimicrobial Properties: Various heterocyclic compounds containing a nitrophenyl group have demonstrated antibacterial and antifungal activities. The strong electron-withdrawing nature of the nitro group can be crucial for interaction with biological targets.[3]

-

Anticancer Research: Some benzodiazepine derivatives, which share the diazepine core, have been investigated for their anticancer properties.[4][5] The introduction of different substituents on the aromatic ring can modulate this activity.

Further research, including in vitro screening and in vivo studies, would be necessary to elucidate the specific pharmacological profile of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.

Safety Information

No specific toxicology data is available for this compound. Standard laboratory safety precautions should be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Aromatic nitro compounds should be handled with care as they can be toxic and are often skin irritants. Heterocyclic amines may also have irritant properties.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. A related analog is stored at 2-8°C.[2]

References

-

Connect Journals. (n.d.). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Retrieved February 25, 2026, from [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (2019, November 13). Studying the Biological Activity of Some Oxazepine Derivatives Against Some G (+) and G (-) Bacteria. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved February 25, 2026, from [Link]

Sources

Methodological & Application

HPLC method development for basic diazepane amines

Application Note: HPLC Method Development for Basic Diazepane Amines

Abstract

The analysis of diazepane-based amines presents a classic chromatographic paradox: their high basicity (pKa > 9.0) leads to severe peak tailing on traditional silica columns due to silanol interactions, yet their polarity often results in poor retention under standard reversed-phase conditions. This guide moves beyond generic "C18" recommendations, providing a mechanistic approach to selecting stationary phases and mobile phase pH. We present two validated protocols: a High-pH "Neutralization" Strategy (preferred for retention) and a Low-pH "Surface-Charge" Strategy (preferred for MS sensitivity), complete with decision trees and troubleshooting matrices.

The Challenge: The Diazepane "Silanol Trap"

Diazepanes (typically 1,4-diazepane derivatives) are seven-membered heterocyclic rings containing two nitrogen atoms. They function as secondary or tertiary amines.

-

Chemical Reality: The pKa of the secondary amine in a diazepane ring is typically between 9.0 and 10.5 .

-

The Chromatographic Consequence: At neutral or low pH (pH 2–7), the nitrogen is fully protonated (

).-

Problem A (Tailing): The positively charged amine interacts ionically with residual deprotonated silanols (

) on the silica surface. This secondary interaction causes kinetic lag, manifesting as severe peak tailing ( -

Problem B (Retention): As a charged species, the diazepane is highly polar, often eluting near the void volume (

) on standard C18 columns, risking co-elution with matrix salts.

-

Strategic Decision Making

To solve this, we must either neutralize the analyte (High pH) or neutralize the surface (Low pH + Charged Surface).

Method Development Decision Tree

Figure 1: Decision matrix for selecting the optimal chromatographic pathway based on analyte properties.

Detailed Protocols

Protocol A: The High-pH "Neutralization" Strategy (Preferred)

Best for: Maximizing retention and peak symmetry.

Mechanism: By raising the pH to 10 (above the pKa), the diazepane amine becomes neutral (

Critical Warning: You cannot use standard silica columns (e.g., standard Zorbax or Hypersil) at pH 10; the silica will dissolve. You must use Hybrid (Ethylene Bridged) or Polymer-coated silica.

| Parameter | Specification | Rationale |

| Column | Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 | Hybrid particles resist dissolution up to pH 12 [1]. |

| Dimensions | 2.1 x 50 mm, 2.5 µm (UHPLC) or 4.6 x 150 mm, 5 µm (HPLC) | Short columns for fast screening; longer for complex separations. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High buffering capacity at pH 10; volatile for LC-MS. Adjust pH with Ammonium Hydroxide. |

| Mobile Phase B | Acetonitrile (100%) | Methanol can be used but generates higher pressure. |

| Gradient | 5% B to 95% B over 10 min | Standard scouting gradient. |

| Flow Rate | 0.4 mL/min (2.1 mm ID) | Optimal linear velocity. |

| Temp | 40°C | Reduces viscosity and improves mass transfer. |

Step-by-Step Workflow:

-

Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Add ~4-5 mL Ammonium Hydroxide (28%) to reach pH 10.0 ± 0.1. Filter (0.2 µm).

-

Equilibration: Flush column with 20 column volumes of initial conditions. Hybrid columns require longer equilibration than silica.

-

System Suitability: Inject a standard. Acceptance Criteria: Tailing Factor (

) < 1.2. If

Protocol B: The Low-pH "Surface-Charge" Strategy (Alternative)

Best for: LC-MS sensitivity (formic acid promotes ionization) or if the molecule is base-labile.

Mechanism: At pH 3, the amine is protonated (

| Parameter | Specification | Rationale |

| Column | Waters XSelect CSH C18 or Agilent Poroshell HPH-C18 * | CSH repels positive amines; Poroshell HPH is robust at all pHs. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Promotes ionization ( |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Matches ionic strength of MPA. |

| Gradient | 5% B to 95% B over 7 min | Faster elution expected due to analyte polarity. |

| Temp | 30°C - 40°C | Standard control. |

*Note: While Poroshell HPH is high-pH stable, it is also excellent at low pH due to advanced end-capping.

Step-by-Step Workflow:

-

Preparation: No pH adjustment needed for 0.1% Formic Acid. Simple and reproducible.

-

Injection: Inject sample.

-

Observation: Expect the peak to elute earlier than in Protocol A. If retention is too low (

), switch to a Phenyl-Hexyl stationary phase to engage the pi-electrons of the diazepane ring.

Troubleshooting & Optimization

Visualizing the Mechanism of Failure vs. Success

Figure 2: Mechanistic difference between tailing on standard silica and peak sharpening on charged surfaces.

Troubleshooting Matrix:

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction | Switch to Protocol A (High pH) . If already at High pH, ensure pH is at least 10.0 (2 units above pKa). |

| Low Retention (k < 1) | Analyte too polar | Use a column with lower ligand density (e.g., C18 T3) or switch to HILIC mode (Acetonitrile/Ammonium Acetate buffer). |

| Drifting Retention Times | pH instability | If using High pH, ensure the column is a Hybrid (BEH) . Standard silica dissolves, changing phase volume over time. |

| Split Peaks | Sample Solvent Mismatch | Dissolve sample in Mobile Phase A. Injecting 100% MeOH sample into 95% Water mobile phase causes precipitation/splitting. |

References

-

Waters Corporation. "Efficient High pH Mobile Phases for Reversed Phase HPLC and LC-MS Analysis of Basic Compounds." Application Note. Link

-

Agilent Technologies. "Low and High pH Stability of an Agilent Poroshell HPH C18." Application Note 5991-6629EN. Link

-

Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Technical Guide. Link

-

McCalley, D. V. "Analysis of the retention behavior of basic compounds on modern reversed-phase columns." Journal of Chromatography A, 2011.[1] Link

Sources

Application Note: A Practical Guide to the ¹H NMR Spectral Assignment of 1,4-Diazepane Ring Protons

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Unambiguous structural characterization is paramount in drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a primary analytical tool. However, the inherent conformational flexibility of the seven-membered diazepane ring often leads to complex ¹H NMR spectra, presenting a significant challenge for spectral assignment. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective assignment of ¹H NMR signals of the 1,4-diazepane ring protons. We will delve into the underlying principles, present detailed experimental protocols for data acquisition, and outline a systematic workflow for spectral analysis utilizing a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Introduction: The Challenge of the Flexible Seven-Membered Ring

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a key component in a wide array of pharmaceutical agents, including anticonvulsants and orexin receptor antagonists.[2][3] The non-planar and flexible nature of this ring system allows it to adopt multiple, low-energy conformations, such as chair and twist-boat forms, which can be in dynamic equilibrium.[2][4] This conformational heterogeneity, coupled with the potential for diastereotopicity of the methylene protons, often results in broad and overlapping multiplets in the ¹H NMR spectrum, complicating direct assignment.[5]

A thorough understanding of the substitution pattern and the conformational preferences of the diazepane ring is crucial for elucidating its three-dimensional structure and, consequently, its interaction with biological targets.[5] This guide will equip the reader with the necessary knowledge and practical protocols to confidently navigate the complexities of 1,4-diazepane ¹H NMR spectra.

Foundational Principles: Chemical Shifts, Coupling, and Conformation

The proton signals of the 1,4-diazepane ring typically appear as a series of complex multiplets in the upfield region of the ¹H NMR spectrum, generally between 2.0 and 3.5 ppm.[5] The precise chemical shifts and coupling constants are highly sensitive to the electronic and steric nature of the substituents on the nitrogen and carbon atoms of the ring, as well as the ring's conformation.

-

Chemical Environment: Protons on carbons adjacent to the nitrogen atoms (C2, C3, C5, and C7) are deshielded and resonate at a lower field compared to the proton on the central carbon (C6).

-

Conformational Dynamics: The rate of interconversion between different ring conformations on the NMR timescale influences the appearance of the spectra. Fast interconversion leads to averaged, sharp signals, while slow interconversion can result in separate signals for each conformer or broadened peaks.

-

Diastereotopicity: In a chiral environment or a non-planar, achiral molecule, the two protons on a methylene group can be chemically non-equivalent, known as diastereotopic protons. They will have different chemical shifts and will couple to each other, giving rise to a pair of doublets (an AX system) or more complex splitting patterns if coupled to other protons.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution and artifact-free NMR spectra is the cornerstone of successful structural elucidation. The following is a generalized protocol that can be adapted based on the specific compound and available instrumentation.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts and the conformational equilibrium of the diazepane ring.[6]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For 2D NMR experiments, a higher concentration may be required to achieve an adequate signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution into a clean, dry NMR tube to prevent magnetic field inhomogeneity.

3.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is recommended for the complete assignment of the 1,4-diazepane ring protons.[6][7]

| Experiment | Purpose | Key Acquisition Parameters |

| ¹H NMR (1D) | Provides an overview of the proton environment, including chemical shifts, integration, and multiplicity.[8] | Spectral Width: 12-16 ppm, Acquisition Time: 2-4 s, Relaxation Delay: 1-5 s, Number of Scans: 8-16 |

| COSY (Correlation Spectroscopy) | Identifies scalar (through-bond) couplings between protons, revealing which protons are adjacent to each other.[9] | Spectral Width: Same as ¹H, Number of Increments in F1: 256-512, Number of Scans per Increment: 2-8 |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[9][10] | ¹H Spectral Width: Same as ¹H, ¹³C Spectral Width: 0-160 ppm, Number of Increments in F1: 128-256, Number of Scans per Increment: 4-16 |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (two and three-bond) correlations between protons and carbons.[10] | ¹H Spectral Width: Same as ¹H, ¹³C Spectral Width: 0-200 ppm, Number of Increments in F1: 256-512, Number of Scans per Increment: 8-32 |

Systematic Workflow for Spectral Assignment

A logical and systematic approach is crucial for the unambiguous assignment of the complex proton signals of the 1,4-diazepane ring. The following workflow integrates the information from the recommended NMR experiments.

Figure 1: Workflow for 1,4-diazepane proton assignment.

Step-by-Step Analysis:

-

Initial Assessment (¹H NMR):

-

Examine the 1D ¹H NMR spectrum to determine the number of distinct proton signals, their integration (number of protons), and their splitting patterns (multiplicity).

-

Protons on carbons adjacent to nitrogen will typically be downfield from those on C6.

-

-

Mapping Connectivity (COSY):

-

Use the COSY spectrum to establish proton-proton connectivities. Cross-peaks in the COSY spectrum indicate that the two protons are coupled, typically through two or three bonds.

-

Trace the coupling network to identify the sequence of protons around the ring, for example, H-5 to H-6 and H-6 to H-7.

-

-

Proton-Carbon Correlation (HSQC):

-

The HSQC spectrum provides a direct link between each proton and the carbon it is attached to. This is invaluable for confirming assignments made from the ¹H and COSY spectra.

-

This experiment helps to resolve overlapping proton signals by spreading them out in the carbon dimension.

-

-

Long-Range Connectivity (HMBC):

-

The HMBC spectrum is crucial for confirming the overall structure and for assigning protons that may not have clear COSY correlations.

-

Look for correlations between protons and carbons that are two or three bonds away. For example, the protons on C-2 should show a correlation to the carbon of a substituent on N-1.

-

-

Integrated Assignment:

-

Combine the information from all spectra to build a complete and self-consistent assignment of all protons in the 1,4-diazepane ring.

-

The following diagram illustrates the key correlations used in the assignment process.

-

Figure 2: Key NMR correlations for assignment.

Data Summary: Typical Spectral Parameters

The following table provides a general guide to the expected ¹H NMR chemical shifts and coupling constants for the 1,4-diazepane ring protons. These values can vary significantly based on substitution and solvent.

| Proton Position | Typical Chemical Shift (δ, ppm) | Typical Geminal Coupling (²J, Hz) | Typical Vicinal Coupling (³J, Hz) |

| H-2, H-3, H-5, H-7 | 2.5 - 3.5 | 12 - 15 | 4 - 10 |

| H-6 | 2.0 - 2.8 | 12 - 15 | 4 - 10 |

Note: Diastereotopic protons on the same carbon will have different chemical shifts and will show geminal coupling.

Conclusion

The ¹H NMR spectral assignment of 1,4-diazepane ring protons, while challenging, can be systematically achieved through the judicious application of 1D and 2D NMR techniques. By understanding the principles of conformational dynamics and employing a structured analytical workflow, researchers can confidently elucidate the structure of these important pharmaceutical scaffolds. The protocols and guidelines presented in this application note provide a robust framework for the accurate and efficient characterization of 1,4-diazepane derivatives, thereby supporting the advancement of drug discovery and development programs.

References

-

Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]

-

ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]

-

Wiley-VCH. (n.d.). NMR Spectroscopy in Drug Development and Analysis. Wiley Online Library. [Link]

-

Baran, P., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmaceuticals, 12(4), 167. [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

-

MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

ResearchGate. (n.d.). NMR data, chemical shifts (δ, ppm) and coupling constants (J, Hz), of compound 3. ResearchGate. [Link]

-

Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]

-

ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine). MDPI. [Link]

-

TÜBİTAK Academic Journals. (2002). Synthesis of 1,4-Diazepine Nucleosides. TÜBİTAK Academic Journals. [Link]

-

MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

-

MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. researchgate.net [researchgate.net]

- 8. emerypharma.com [emerypharma.com]

- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Homopiperazine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Bis-Alkylation

Welcome to the technical support center for homopiperazine synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the common challenges associated with the selective mono-alkylation of homopiperazine. Bis-alkylation is a frequent and often frustrating side reaction that can significantly lower the yield of your desired mono-substituted product. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.

Troubleshooting Guide: Common Issues and Solutions in Homopiperazine Alkylation

This section addresses specific problems you might encounter during the synthesis of mono-alkylated homopiperazine derivatives and offers actionable solutions based on established chemical principles.

Problem 1: My reaction is producing a significant amount of bis-alkylated homopiperazine, and the yield of my mono-alkylated product is low.

This is the most common issue when working with homopiperazine. The two secondary amine groups have similar reactivity, making it difficult to achieve selective mono-alkylation.[1]

Root Cause Analysis:

-

Statistical Distribution: With a 1:1 molar ratio of homopiperazine to alkylating agent, a statistical mixture of unreacted starting material, mono-alkylated, and bis-alkylated product is often inevitable.

-

Increased Nucleophilicity: The initial mono-alkylation can sometimes activate the second nitrogen, making it even more nucleophilic and prone to a second alkylation, especially if the alkylating agent is highly reactive.

Solutions:

-

Utilize a Large Excess of Homopiperazine: By using a significant excess of the diamine (e.g., 5-10 equivalents), you increase the statistical probability that the alkylating agent will react with an un-substituted homopiperazine molecule rather than a mono-substituted one. While effective, this approach requires a more rigorous purification process to remove the unreacted starting material.

-

Employ a Mono-Protected Homopiperazine: This is often the most reliable method to ensure mono-alkylation.[2] Protecting one of the amine functionalities allows for the selective alkylation of the unprotected nitrogen. Subsequent deprotection yields the desired mono-alkylated product. The choice of protecting group is critical and depends on the overall synthetic strategy.

-

Boc (tert-butyloxycarbonyl) Protection: This is a widely used strategy.[2] Mono-Boc-homopiperazine is commercially available or can be synthesized. The Boc group is stable under many reaction conditions and can be readily removed with acid.[2]

-

Other Protecting Groups: Depending on the stability requirements of your synthesis, other protecting groups like Cbz (carboxybenzyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can also be considered.[3][4][5]

-

-

Consider Reductive Amination: Instead of using an alkyl halide, reductive amination with an aldehyde or ketone offers a powerful alternative for selective mono-alkylation.[6][7][8] This one-pot reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ.[6][7] This method often provides higher selectivity for mono-alkylation and avoids the formation of quaternary ammonium salts.[2]

Problem 2: I'm using a protecting group strategy, but the separation of the mono-protected, di-protected, and unreacted homopiperazine is difficult.

Root Cause Analysis:

The polarity and solubility of these three species can be quite similar, leading to co-elution during column chromatography or difficulties with selective extraction.

Solutions:

-

Careful Control of Stoichiometry During Protection: When introducing the protecting group (e.g., Boc anhydride), use a slightly sub-stoichiometric amount relative to the homopiperazine. This will favor the formation of the mono-protected product and leave some unreacted homopiperazine, which is often easier to separate from the desired mono-Boc derivative than the di-Boc species.

-

Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial.

-

Acid/Base Extraction: Utilize the difference in basicity. The unreacted homopiperazine is more basic than the mono-Boc-homopiperazine. A careful aqueous wash with a dilute acid might selectively protonate and extract the unreacted diamine into the aqueous layer.

Problem 3: My reductive amination reaction is sluggish or incomplete.

Root Cause Analysis:

-

Inefficient Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound is a reversible equilibrium. If the equilibrium favors the starting materials, the reaction will not proceed efficiently.

-

Inactive Reducing Agent: The choice and reactivity of the reducing agent are crucial.

Solutions:

-

pH Control: The formation of the imine/iminium ion is often pH-dependent. The reaction is typically carried out under neutral to slightly acidic conditions to facilitate the dehydration step.

-

Use of a Dehydrating Agent: Adding a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the formation of the imine by removing the water that is formed as a byproduct.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for reductive aminations. It is more selective than sodium borohydride and can be used in the presence of the carbonyl compound. Sodium cyanoborohydride is also commonly used but is more toxic.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for bis-alkylation in homopiperazine synthesis?

A1: Homopiperazine possesses two secondary amine groups with comparable nucleophilicity.[1] Once the first nitrogen is alkylated, the second nitrogen is still available and reactive towards the alkylating agent, leading to the formation of the bis-alkylated product.

Q2: Which protecting group is best for selective mono-alkylation of homopiperazine?

A2: The tert-butyloxycarbonyl (Boc) group is a very common and effective choice.[2] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions which are often compatible with many other functional groups. The choice of protecting group should always be guided by the specific requirements of your overall synthetic route.

Q3: Can I achieve selective mono-arylation of homopiperazine?

A3: Yes, selective mono-arylation can be achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9][10][11] This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[9][10] By using a mono-protected homopiperazine, you can direct the arylation to the unprotected nitrogen.

Q4: Are there any "protecting-group-free" methods for selective mono-alkylation?

A4: While more challenging, some strategies aim to avoid protecting groups:

-

Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, which can favor mono-alkylation.

-

Salt Formation: It has been reported that the alkylation of a monopiperazinium salt can lead to good yields of the N-monoalkylated product, as the protonated nitrogen is deactivated towards alkylation.[1]

-

Chelation Control: For specific substrates, chelation with a Lewis acid can be used to differentiate the two nitrogen atoms. For instance, a method using 9-BBN has been shown to be effective for the selective mono-N-alkylation of 3-amino alcohols.[12]

Experimental Protocols and Data

Protocol 1: Synthesis of Mono-Boc-Homopiperazine

This protocol provides a step-by-step method for the synthesis of 1-Boc-homopiperazine, a key intermediate for preventing bis-alkylation.

Materials:

-

Homopiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve homopiperazine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in DCM to the cooled homopiperazine solution over a period of 1-2 hours with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-homopiperazine.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

This protocol details a general procedure for the selective mono-alkylation of homopiperazine using reductive amination.

Materials:

-

Homopiperazine

-

Aldehyde or Ketone (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of homopiperazine (2.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the aldehyde or ketone (1.0 eq).

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Comparison of Different Mono-Alkylation Strategies

| Strategy | Key Advantages | Key Disadvantages | Typical Mono/Bis Ratio |

| Excess Homopiperazine | Simple, one-step reaction. | Requires a large excess of starting material; purification can be challenging. | Varies, but can be improved with increasing excess. |

| Protecting Group (Boc) | High selectivity for mono-alkylation; reliable.[2] | Requires additional protection and deprotection steps. | >95:5 |

| Reductive Amination | High selectivity; avoids quaternary salt formation; often a one-pot procedure.[2][6] | Requires careful optimization of reaction conditions (pH, reducing agent). | >90:10 |

Visualizing the Reaction Pathways

Diagram 1: Mono- vs. Bis-Alkylation of Homopiperazine

Caption: Reaction scheme illustrating the desired mono-alkylation and the undesired bis-alkylation of homopiperazine.

Diagram 2: Protecting Group Strategy Workflow

Caption: Workflow for selective mono-alkylation of homopiperazine using a Boc protecting group strategy.

References

- Zirconium borohydride–piperazine(ZBPP) complex is a mild and highly efficient reagent for the direct reductive amination and reductive N-alkylation of amines. ZBPP is a nontoxic reagent with highly chemoselective and nonwater sensitive properties. The methodology can be applied to a variety of carbonyl compounds and amines. (Source: vertexaisearch.cloud.google.com)

-

A practical catalytic reductive amination of carboxylic acids. (Source: RSC Publishing, URL: [Link])

- Protecting Groups. (Source: vertexaisearch.cloud.google.com)

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (Source: ResearchGate, URL: [Link])

-

Buchwald–Hartwig amination. (Source: Wikipedia, URL: [Link])

-

Reductive amination. (Source: Wikipedia, URL: [Link])

-

Reductive amination route for selective N‐monosubstitution. Piperazine... (Source: ResearchGate, URL: [Link])

-

Buchwald-Hartwig Amination. (Source: Chemistry LibreTexts, URL: [Link])

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (Source: ResearchGate, URL: [Link])

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (Source: Organic Chemistry Portal, URL: [Link])

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (Source: Organic & Biomolecular Chemistry (RSC Publishing), URL: [Link])

-

Protecting Groups. (Source: chem.iitb.ac.in, URL: [Link])

-

The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (Source: Benjamin Bouvier, URL: [Link])

- Process for the N-monoalkylation of piperazine.

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (Source: JOCPR, URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (Source: YouTube, URL: [Link])

- 2 Protection of Functional Groups. (Source: vertexaisearch.cloud.google.com)

-

Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (Source: Semantic Scholar, URL: [Link])

-

Protective Groups. (Source: Organic Chemistry Portal, URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Source: PMC, URL: [Link])

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (Source: The Journal of Organic Chemistry - ACS Publications, URL: [Link])

-

Synthesis of piperazines. (Source: Organic Chemistry Portal, URL: [Link])

Sources

- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. chem.iitb.ac.in [chem.iitb.ac.in]

- 5. Protective Groups [organic-chemistry.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

Technical Support Center: Storage Stability of 4-Nitrophenyl Diazepanes Against Oxidation

Welcome to the technical support center for the handling and storage of 4-nitrophenyl diazepane derivatives. This guide is intended for researchers, scientists, and drug development professionals who are working with this important class of compounds. The unique chemical architecture of 4-nitrophenyl diazepanes, which combines a saturated diazepane ring with an electron-withdrawing nitroaromatic moiety, presents specific challenges regarding their stability, particularly against oxidation. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-nitrophenyl diazepanes.

Q1: Why is the storage and handling of 4-nitrophenyl diazepanes a concern?

The 4-nitrophenyl diazepane structure contains two key moieties that can be susceptible to degradation under improper storage conditions. The nitroaromatic group, while generally making the benzene ring resistant to oxidative degradation, can itself be reduced.[1][2] More critically, the saturated 1,4-diazepane ring contains nitrogen atoms and adjacent methylene groups that are potential sites for oxidation.

Q2: I've noticed my solid sample of a 4-nitrophenyl diazepane has started to turn yellow over time. What could be the cause?

A yellow discoloration is often indicative of the formation of 4-nitrophenol or related colored species.[3][4] This can occur through hydrolysis or oxidative degradation of the diazepane ring, leading to the release of the 4-nitrophenyl group as 4-nitrophenolate under certain pH conditions.[3][4] It may also suggest a change in the crystalline form of the compound.[4]

Q3: What are the ideal storage conditions for solid 4-nitrophenyl diazepanes?

For long-term storage, solid 4-nitrophenyl diazepanes should be kept in a cool, dry, and dark environment. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to minimize exposure to atmospheric oxygen and moisture. Storage at refrigerated temperatures (2-8 °C) is advisable.

Q4: How should I store solutions of 4-nitrophenyl diazepanes?

Solutions are generally more prone to degradation than solid materials. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature (e.g., -20 °C). The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis.

Q5: Are there any specific chemical incompatibilities I should be aware of?

Yes, 4-nitrophenyl diazepanes should be stored away from strong oxidizing agents, strong acids, and strong bases.[5] Oxidizing agents can directly degrade the molecule, while strong acids or bases can catalyze hydrolysis and ring-opening reactions.[6]

II. Troubleshooting Guide: Investigating and Resolving Stability Issues

This guide provides a systematic approach to identifying and addressing common stability problems encountered during the use of 4-nitrophenyl diazepanes.

Visual and Analytical Indicators of Degradation

| Observation | Probable Cause(s) | Recommended Action(s) |

| Color Change (e.g., yellowing) | Formation of 4-nitrophenolate due to hydrolysis or oxidative cleavage.[3][4] Possible reduction of the nitro group. | 1. Re-analyze the purity of the sample using HPLC-UV and LC-MS. 2. If purity is compromised, purify a small sample for use as a fresh standard. 3. Review storage conditions and protect from moisture and light. |

| Appearance of New Peaks in HPLC | Oxidative degradation of the diazepane ring (e.g., N-oxide formation, hydroxylation, dehydrogenation). Ring opening or cleavage. | 1. Use LC-MS/MS to identify the mass of the new impurity. 2. Conduct a forced degradation study (see Section III) to intentionally generate degradation products and aid in identification. 3. If the new peak is significant, repurify the bulk material. |

| Changes in Mass Spectrum (e.g., +16 Da peaks) | Oxidation of the molecule. A +16 Da peak often corresponds to the addition of an oxygen atom (e.g., N-oxide or hydroxyl group formation). | 1. Confirm the presence of oxidative degradation products using high-resolution mass spectrometry. 2. Implement stricter anaerobic handling and storage procedures. 3. Consider the addition of an antioxidant to solutions if compatible with the downstream application. |

| Poor Solubility or Precipitation | Formation of less soluble degradation products or polymorph conversion. | 1. Attempt to redissolve the material in a small amount of a stronger solvent to check for insolubles. 2. Analyze the precipitate and the supernatant separately by HPLC to identify the components. |

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with 4-nitrophenyl diazepanes.

Caption: Troubleshooting workflow for stability issues.

III. Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study to assess the oxidative stability of a 4-nitrophenyl diazepane.

Protocol: Forced Oxidative Degradation Study

Objective: To intentionally degrade the 4-nitrophenyl diazepane under oxidative stress to identify potential degradation products and degradation pathways.

Materials:

-

4-nitrophenyl diazepane sample

-

Hydrogen peroxide (3% and 30% solutions)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

HPLC system with UV and MS detectors

-

pH meter

-

Vortex mixer

-

Thermostatic water bath

Procedure:

-

Sample Preparation: Prepare a stock solution of the 4-nitrophenyl diazepane in acetonitrile at a concentration of 1 mg/mL.

-

Oxidative Stress Conditions:

-

Mild Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Harsh Oxidation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

-

Control: To 1 mL of the stock solution, add 1 mL of water.

-

-

Incubation:

-

Incubate all three solutions at room temperature, protected from light, for 24 hours.

-

If no degradation is observed, the harsh oxidation sample can be heated in a water bath at 50 °C for 4-8 hours.

-

-

Sample Analysis:

-

At various time points (e.g., 2, 8, 24 hours), take an aliquot from each solution, dilute with the mobile phase, and inject into the HPLC-MS system.

-

Use a suitable C18 column and a gradient elution method with a mobile phase consisting of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid).

-

Monitor the chromatogram at a relevant wavelength (e.g., 254 nm or the λmax of the compound).

-

Analyze the mass spectra of the parent compound and any new peaks to determine their mass-to-charge ratios.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples with the control to identify degradation products.

-

Propose structures for the degradation products based on their mass shifts from the parent compound (e.g., +16 for oxidation).

-

IV. Mechanistic Insights into Oxidation

The oxidation of 4-nitrophenyl diazepanes can occur at several positions. The electron-withdrawing nature of the 4-nitrophenyl group generally deactivates the aromatic ring towards electrophilic attack, making it relatively stable to oxidation.[1][2] However, the saturated 1,4-diazepane ring is more susceptible.

Potential Oxidation Pathways:

-

N-Oxidation: The lone pairs on the nitrogen atoms of the diazepane ring are susceptible to oxidation, forming N-oxides.

-

α-Carbon Hydroxylation: The methylene carbons adjacent to the nitrogen atoms can be hydroxylated.

-

Dehydrogenation: Oxidation can lead to the formation of double bonds within the diazepane ring, resulting in a more conjugated system.

-

Ring Opening: Severe oxidative conditions can lead to the cleavage of the diazepane ring.

-

Nitro Group Reduction: While less common under oxidative conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of certain reagents or under photochemical conditions.[7]

The following diagram illustrates potential sites of oxidative attack on a generic 4-nitrophenyl diazepane structure.

Caption: Potential sites of oxidative attack.

V. References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

Archer, G. A., & Sternbach, L. H. (1964). Chemistry of Benzodiazepines. Chemical Reviews, 68(6), 747-784. [Link]

-

Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

-

AK Scientific, Inc. Safety Data Sheet.

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.

-

Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.

-

Wikipedia. (2023). 4-Nitrophenol.

-

Alprazolam. (1987). Profiles of Drug Substances, Excipients, and Related Methodology, 15, 1-27.

-

Parshikov, I. A., et al. (2012). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Biochemistry and Microbiology, 48(5), 445-458.

-

Džengel, J., Theurich, J., & Bahnemann, D. W. (1999). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 33(16), 2977-2981. [Link]

-

Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

-

Bałasz, B., & Grzeszczuk, M. (2018). 1,4-Diazepines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 567-570). Royal Society of Chemistry.

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.

-

Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

-

Wikipedia contributors. (2024, January 28). 4-Nitrophenol. In Wikipedia, The Free Encyclopedia.

-

Cho, S. Y., et al. (1987). Kinetics and equilibrium of the reversible alprazolam ring-opening reaction. Journal of Pharmaceutical Sciences, 76(6), 460-466.

-

Singh, S., et al. (2013). Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-12.

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

Sources

- 1. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Kinetics and equilibrium of the reversible alprazolam ring-opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

Validation & Comparative

A Comparative Analysis of Receptor Binding Profiles: Diazepane Derivatives vs. Haloperidol

A Guide for Neuropharmacology and Drug Development Professionals

Introduction: The Pharmacological Dichotomy of Antipsychotics

In the landscape of antipsychotic drug development, the distinction between "typical" and "atypical" agents is fundamental. This classification is largely defined by the receptor binding profiles of these compounds, which in turn dictates their efficacy and side-effect liability. Haloperidol, a butyrophenone, serves as the archetypal first-generation or "typical" antipsychotic. Its therapeutic action is primarily attributed to potent antagonism of the dopamine D2 receptor.[1] While effective in mitigating the positive symptoms of schizophrenia, this high-affinity D2 blockade is also strongly associated with a high incidence of extrapyramidal symptoms (EPS).[2]

In contrast, second-generation or "atypical" antipsychotics, many of which are diazepane-class derivatives such as Clozapine and Olanzapine, exhibit a more complex pharmacology.[1] A hallmark of these agents is a multi-receptor binding profile, characterized by a lower affinity for D2 receptors and a significantly higher affinity for other receptors, notably the serotonin 5-HT2A receptor.[3] This dual D2/5-HT2A antagonism is hypothesized to be a key factor in their "atypical" profile, which includes efficacy against negative symptoms and a reduced risk of EPS.[3]

This guide provides a detailed comparison of the in vitro binding affinities of the diazepane derivatives Clozapine and Olanzapine against the typical antipsychotic Haloperidol. We will delve into the quantitative binding data, present a standardized experimental protocol for determining such data, and visualize the key signaling pathways and experimental workflows involved.

Quantitative Comparison of Receptor Binding Affinities